5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one
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Overview
Description
5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the class of oxazinones. These compounds are known for their diverse biological activities, including antimicrobial, fungicidal, and cytotoxic properties . The structure of this compound consists of a six-membered ring containing oxygen and nitrogen atoms, with methyl and phenyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction can be carried out in various solvents such as pyridine or ethanol, often in the presence of sodium acetate or triethylamine . Another method involves the use of functional allyl bromides and N-substituted hydroxylamines, which undergo Michael addition followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may utilize catalytic carbonylation of aromatic oximes or palladium-catalyzed transformations to introduce the carbonyl component into an aromatic acid molecule . These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, ethanol, and methanol . Reaction conditions often involve refluxing in the presence of catalysts or acidic/basic media.
Major Products Formed
Major products formed from these reactions include 3,5-substituted triazoles and N-cinnamoylmalonamates . These products are confirmed through spectroscopic methods such as IR and NMR.
Scientific Research Applications
5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, its cytotoxic activity against cancer cells may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-methyl-2-styryl-6H-1,3-oxazin-6-one: Similar structure but with a hydroxyl group and styryl substituent.
1,2-Isoxazolidin-5-ones: Structurally related but with different ring systems and substituents.
Uniqueness
5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one is unique due to its specific substituents and the resulting biological activities. Its ability to modulate glucocorticoid receptors and exhibit cytotoxicity against cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
10488-97-8 |
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Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-methyl-2,4-diphenyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C17H13NO2/c1-12-15(13-8-4-2-5-9-13)18-16(20-17(12)19)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
DIESTVUFRFEBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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